molecular formula C10H6N2 B1330407 Benzylidenemalononitrile CAS No. 2700-22-3

Benzylidenemalononitrile

Cat. No. B1330407
CAS RN: 2700-22-3
M. Wt: 154.17 g/mol
InChI Key: WAVNYPVYNSIHNC-UHFFFAOYSA-N
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Description

Benzylidenemalononitrile (BMN) is a chemical compound that has been extensively studied due to its various applications in organic chemistry and medicinal chemistry. It is known for its ability to inhibit EGF receptor tyrosine kinase activity, which is significant in the context of cancer research . BMN is also a key intermediate in nucleophilic addition reactions with benzylamines, which are studied for their kinetics and mechanisms . Additionally, BMN has been utilized in the development of fluorescent probes for the detection of primary alkyl amine vapor, showcasing its potential in sensory applications .

Synthesis Analysis

The synthesis of BMN derivatives, particularly dimeric tyrphostins, involves linking two BMN units with various spacers. These derivatives are designed to fit the dimeric cross-autophosphorylation signal transduction intermediate of the EGFR tyrosine kinases . Furthermore, BMN can undergo azo coupling with diazotized aromatic amines to afford azo derivatives, which can be further transformed into various heterocyclic compounds, demonstrating its versatility in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of BMN and its adducts has been studied using IR spectroscopy and ab initio force field calculations. The adducts of BMN, such as those with potassium cyanide and alkali-metal methoxide, exhibit a carbanionic structure, while the heptylamine adduct forms a zwitterion. The anionic charge in these adducts is primarily localized within the dicyanomethide groups .

Chemical Reactions Analysis

BMN participates in a variety of chemical reactions. For instance, the addition of benzylamines to BMN has been observed to proceed via a concerted mechanism with a hydrogen-bonded, four-center cyclic transition state . The reduction of BMN by chiral aromatic organomagnesium halides indicates the influence of donor-acceptor interactions during the reduction process . Additionally, BMN can react with o-phenylenediamine, leading to the reduced products of the olefins, which involves organic redox reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of BMN are influenced by its functional groups and molecular structure. The polarographic reduction of BMN in aqueous solutions containing methanol varies with pH, demonstrating different reduction mechanisms under acidic and alkaline conditions . The hydrolysis of BMN in basic dimethyl sulfoxide-water solutions is affected by solvent and substituent effects, which alter the kinetics and mechanism of the reaction .

Scientific Research Applications

  • Pharmaceutical Industries

    • BMN finds applications in pharmaceutical industries .
    • It is used in the synthesis of various pharmaceutical compounds .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Pharmacology

    • BMN is used in pharmacology .
    • It is involved in the production of various pharmacological compounds .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Biotech

    • BMN is used in biotech .
    • It is involved in the production of various biotechnological products .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Specialty Chemicals

    • BMN is used in the production of specialty chemicals .
    • It is involved in the synthesis of various specialty chemicals .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Perfumery

    • BMN is used in perfumery .
    • It is involved in the production of various perfumes .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Fluorescence-Based Assay to Determine Methane

    • BMN is used for fluorescence-based assay to determine methane .
    • It is involved in the production of a fluorescence-based assay to determine methane .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Clean Synthesis

    • BMN is used in clean synthesis .
    • It undergoes Knoevenagel condensation of benzaldehyde and malononitrile .
    • The specific methods of application or experimental procedures involve the use of Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite catalysts .
    • The outcomes of these applications include the production of BMN with 67.1% conversion of benzaldehyde and 97.6% selectivity .
  • Antifouling Agents

    • BMN has been introduced to be effective antifouling agents .
    • It is used to prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Fungicides

    • BMN is used as fungicides .
    • It is used to kill or inhibit the growth of fungi and their spores .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Insecticides

    • BMN is used as insecticides .
    • It is used to kill insects .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Cytotoxic Agents

    • BMN is used as cytotoxic agents against tumors .
    • It is used in the treatment of cancer .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Riot Control Agents

    • BMN is used as riot control agents .
    • It is used to control riots and disperse crowds .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Catalyst in Chemical Reactions

    • BMN is used as a catalyst in various chemical reactions .
    • It is involved in the Knoevenagel condensation of benzaldehyde with malononitrile .
    • The specific methods of application or experimental procedures involve the use of Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite catalysts .
    • The outcomes of these applications include the production of BMN with 67.1% conversion of benzaldehyde and 97.6% selectivity .
  • Fluorescence-Based Assay for Determining Methane

    • BMN is used in a fluorescence-based assay for determining methane .
    • It is involved in the production of a fluorescence-based assay to determine methane .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Production of Specialty Chemicals

    • BMN is used in the production of specialty chemicals .
    • It is involved in the synthesis of various specialty chemicals .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Perfumery

    • BMN is used in perfumery .
    • It is involved in the production of various perfumes .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Pharmaceutical Industries

    • BMN finds applications in pharmaceutical industries .
    • It is used in the synthesis of various pharmaceutical compounds .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Pharmacology

    • BMN is used in pharmacology .
    • It is involved in the production of various pharmacological compounds .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .

Safety And Hazards

BMN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-benzylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNYPVYNSIHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181490
Record name Malononitrile, benzylidene-
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylidenemalononitrile

CAS RN

2700-22-3
Record name Benzylidenemalononitrile
Source CAS Common Chemistry
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Record name Benzylidenemalononitrile
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Record name Benzylidenemalononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=490
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Record name Malononitrile, benzylidene-
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Record name Beta,beta-styrenedicarbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzylidenemalononitrile
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Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed benzaldehyde (4 g, 37.69 mmol, 1.00 equiv), propanedinitrile (3.3 g, 49.95 mmol, 1.30 equiv), n-butanol (10 mL), piperidine (1 mL). The resulting solution was stirred for 16 h at 20° C. The resulting mixture was concentrated under vacuum. The resulting mixture was washed with 1×33 mL of H2O/EtOH(10/1). The solids were collected by filtration. The solid was dried in an oven. This resulted in 4.2 g (69%) of 2-(phenylmethylidene)propanedinitrile as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,590
Citations
P Güller, Z Dağalan, U Güller, U Çalışır… - Journal of Molecular …, 2021 - Elsevier
… to investigate primer effects of presynthesized benzylidenemalononitrile derivatives (1-11) on … For this purpose, firstly the benzylidenemalononitrile derivatives were synthesized starting …
Number of citations: 13 www.sciencedirect.com
AM Block, R Concepcion… - The Journal of Physical …, 2002 - ACS Publications
… ending to the benzylidenemalononitrile to produce the anion radical of benzylidenemalononitrile. It … caused by a particular substituted benzylidenemalononitrile is then dependent upon …
Number of citations: 9 pubs.acs.org
IG Binev, YI Binev, BA Stamboliyska… - Journal of molecular …, 1997 - Elsevier
The potassium cyanide, alkali-metal methoxide and heptylamine adducts of benzylidenemalononitrile were prepared as dimethyl sulphoxide (DMSO) and DMSO-d 6 solutions; …
Number of citations: 54 www.sciencedirect.com
K Turpaev, M Ermolenko, T Cresteil… - Biochemical pharmacology, 2011 - Elsevier
Benzylidenemalononitrile (BMN) tyrphostins are well known as potent tyrosine kinase inhibitors. Moreover, in recent years it has been recognized that members of the tyrphostin family …
Number of citations: 40 www.sciencedirect.com
B Sakki, S Taboukhat, L Messaadia… - The European Physical …, 2022 - Springer
Optical and nonlinear optical properties of benzylidenemalononitrile derivatives with different electron-donating groups’ substituents were studied. Four benzylidenemalononitrile …
Number of citations: 3 link.springer.com
DA Wright, DA Williams - Journal of Crystal and Molecular Structure, 1972 - Springer
… Benzylidenemalononitrile, CxoH6N2 crystallizes in the monoclinic space group, P21/e; a = 9"… Stereoscopic diagram of the unit cell of benzylidenemalononitrile showing the packing of …
Number of citations: 5 link.springer.com
H Moustafa, S El‐Taher, MM Hamed… - International journal of …, 1994 - Wiley Online Library
The equilibrium geometry of some benzylidene, arylethylidene, and heterocyclic arylidene malononitriles has been calculated within the framework of the MNDO–MO formalism. …
Number of citations: 4 onlinelibrary.wiley.com
S Yousuf, H Bano, MT Muhammad… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title benzylidenemalononitrile derivative, C17H12N2O, the dihedral angles between the central benzene ring and the Y-shaped C=C(CN)2 group (rms deviation = 0.006 Å) and …
Number of citations: 10 scripts.iucr.org
SB Nosachev, NA Shchurova, AG Tyrkov - Russian Journal of Organic …, 2011 - Springer
… In continuation of our studies in this line, in the present work we examined 1,3-dipolar cycloaddition reactions of 2-benzylidenemalononitrile (I) and its analog, 2-nitro-3-…
Number of citations: 11 link.springer.com
A Gazit, N Osherov, I Posner, P Yaish… - Journal of medicinal …, 1991 - ACS Publications
… -cisbenzylidenemalononitrile moiety. In this article we describe three novel groups of tyrphostins: (i) one group has the phenolic moiety of the cis-benzylidenemalononitrile replaced …
Number of citations: 301 pubs.acs.org

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